molecular formula C20H11Cl2FN2O2 B4920891 N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide

N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide

Cat. No.: B4920891
M. Wt: 401.2 g/mol
InChI Key: RERQNZXWGFOWBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide, commonly referred to as DBZ, is a chemical compound that has gained significant attention in scientific research due to its potential as a tool for studying protein function and biological processes. DBZ is a small molecule inhibitor that specifically targets a family of enzymes known as β-catenin/TCF transcription factors, which are involved in regulating gene expression and cell signaling pathways.

Mechanism of Action

DBZ binds to the β-catenin/TCF transcription factors and inhibits their activity by blocking the interaction between β-catenin and TCF, which is essential for the transcriptional activation of target genes. This leads to the downregulation of downstream target genes and the inhibition of cellular processes that are regulated by the β-catenin/TCF transcription factors.
Biochemical and physiological effects:
The biochemical and physiological effects of DBZ depend on the specific cellular context and the target genes that are affected by the inhibition of β-catenin/TCF transcription factors. In general, DBZ has been shown to inhibit cell proliferation, induce apoptosis, and promote differentiation in various cell types. DBZ has also been shown to have anti-tumor effects in preclinical models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DBZ in lab experiments is its specificity for β-catenin/TCF transcription factors, which allows for the selective inhibition of this pathway without affecting other cellular processes. DBZ is also relatively easy to use and can be administered to cells or animals in a variety of ways. However, one limitation of DBZ is its potential for off-target effects, which can lead to unintended consequences in experimental systems.

Future Directions

There are several potential future directions for research involving DBZ. One area of interest is the development of more potent and selective inhibitors of β-catenin/TCF transcription factors, which could have therapeutic applications in cancer and other diseases. Another area of interest is the use of DBZ as a tool for studying the role of β-catenin/TCF transcription factors in various biological processes, including stem cell differentiation and tissue regeneration. Additionally, the combination of DBZ with other drugs or therapies could enhance its efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of DBZ involves several steps, including the reaction of 2,5-dichloroaniline with 2-fluorobenzoic acid to form an intermediate compound, which is then reacted with 2-aminobenzoxazole to yield the final product. The synthesis of DBZ has been optimized and improved over the years to increase yields and purity.

Scientific Research Applications

DBZ has been used extensively in scientific research as a tool for studying the function of β-catenin/TCF transcription factors and their role in various biological processes, including embryonic development, stem cell differentiation, and cancer progression. DBZ has been shown to inhibit the activity of β-catenin/TCF transcription factors in a dose-dependent manner, leading to changes in gene expression and cellular behavior.

Properties

IUPAC Name

N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl2FN2O2/c21-11-5-7-15(22)14(9-11)20-25-17-10-12(6-8-18(17)27-20)24-19(26)13-3-1-2-4-16(13)23/h1-10H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERQNZXWGFOWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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